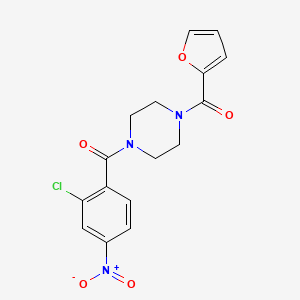
2-(2-methoxyphenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
Descripción general
Descripción
2-(2-methoxyphenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide, also known as MMBTA, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. MMBTA is a member of the benzothiazole family of compounds, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
2-(2-methoxyphenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide has been shown to have a wide range of potential applications in scientific research. One of the primary areas of interest is in the development of new drugs for the treatment of various diseases. This compound has been found to exhibit significant activity against a number of different types of cancer cells, including breast, lung, and colon cancer cells. It has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Mecanismo De Acción
The exact mechanism of action of 2-(2-methoxyphenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. For example, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
Studies have shown that this compound can have a number of biochemical and physiological effects on the body. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, while having little to no effect on healthy cells. It has also been shown to inhibit the growth and proliferation of cancer cells, as well as to induce cell cycle arrest. In addition, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(2-methoxyphenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide in lab experiments is its high potency and selectivity. It has been shown to be effective at very low concentrations, making it a cost-effective option for researchers. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on 2-(2-methoxyphenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide. One area of interest is in the development of new drugs based on the structure of this compound. Researchers are also interested in exploring the potential of this compound as a diagnostic tool for cancer, as well as its potential applications in other areas such as neurodegenerative diseases and cardiovascular disease. Finally, there is ongoing research into the mechanisms of action of this compound, with the goal of developing a more complete understanding of how it works and how it can be used to treat disease.
Propiedades
IUPAC Name |
2-(2-methoxyphenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-11-6-5-9-14-16(11)19-17(22-14)18-15(20)10-12-7-3-4-8-13(12)21-2/h3-9H,10H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZGPPCLHCNLRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B3485372.png)
![2-(2-chloro-6-fluorophenyl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B3485374.png)

![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B3485390.png)


![N-(4-{[(1,1,3,3-tetramethylbutyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3485407.png)

![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-fluorobenzamide](/img/structure/B3485423.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2,2-dichloroacetamide](/img/structure/B3485424.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3,4-dimethylbenzamide](/img/structure/B3485431.png)

![4-(acetylamino)-N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3485440.png)
![methyl 3-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B3485452.png)